Product packaging for dBRD 9-A(Cat. No.:CAS No. 2170679-42-0)

dBRD 9-A

Cat. No.: B2552487
CAS No.: 2170679-42-0
M. Wt: 779.9 g/mol
InChI Key: ZDINQSNMYRVAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Mechanism of Targeted Protein Degradation

Targeted protein degradation involves small molecules that induce the ubiquitination of a target protein, marking it for degradation by the proteasome. This differs fundamentally from traditional inhibitors, which typically block protein activity by binding to an active site or regulatory region.

PROTACs as a Modality for Specific Protein Elimination

Proteolysis Targeting Chimeras (PROTACs) represent a prominent modality within the TPD field. PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. By bringing the POI into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, leading to its subsequent degradation by the proteasome. This catalytic mechanism means that a single PROTAC molecule can potentially lead to the degradation of multiple target protein molecules.

dBRD9-A is a potent BRD9 degrader that functions as a PROTAC. rndsystems.combio-techne.com It is a hybrid molecule designed to simultaneously engage the BRD9 bromodomain and recruit the E3 ligase CRL4CRBN (Cereblon) using a pomalidomide-based module. rndsystems.comguidetopharmacology.orgtocris.com This recruitment facilitates E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of BRD9. guidetopharmacology.org dBRD9-A was designed as an analogue of dBRD9, intended to achieve enhanced BRD9 degradation properties. guidetopharmacology.org

Emerging Molecular Glue Degraders and Alternative Ligase Recruitment for BRD9

Beyond PROTACs, molecular glue degraders represent another class of small molecules that induce protein degradation. Unlike PROTACs, molecular glues are typically monovalent compounds that create or enhance a neo-interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. guidetomalariapharmacology.orgbiorxiv.org

While dBRD9-A operates through the PROTAC mechanism by recruiting Cereblon guidetopharmacology.orgtocris.com, research is also exploring alternative E3 ligases for BRD9 degradation. For instance, recent work has identified targeted glue degraders that recruit the E3 ligase DCAF16 to induce selective BRD9 degradation. biorxiv.orgbiorxiv.orgamphista.com This highlights the expanding strategies for targeting BRD9 via TPD.

Bromodomain-Containing Protein 9 (BRD9) in Epigenetic Regulation

BRD9 is a key component involved in the intricate processes of epigenetic regulation, which control gene expression without altering the underlying DNA sequence.

BRD9 as a Core Subunit of the ncBAF Chromatin Remodeling Complex

BRD9 is a defining subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF. nih.govresearchgate.netnih.govaacrjournals.orggenecards.orgembopress.orgnih.govnih.gov Chromatin remodeling complexes are essential for modulating chromatin structure, thereby regulating access of transcriptional machinery to DNA. The ncBAF complex, through subunits like BRD9, plays critical roles in various cellular processes, including cell proliferation, differentiation, and development. nih.govresearchgate.net BRD9's DUF3512 domain is crucial for its interaction with the GLTSCR1/1L component of ncBAF and is essential for ncBAF complex assembly. researchgate.netembopress.orgnih.gov

BRD9's Role as an Epigenetic Reader and Transcriptional Modulator

As an epigenetic reader, BRD9 utilizes its bromodomain to selectively recognize and bind to acetylated lysine (B10760008) residues on histone tails. genecards.orgembopress.orgnih.govresearchgate.net This recognition is a key mechanism by which BRD9 is recruited to specific genomic loci. By interacting with acetylated histones and potentially other acetylated proteins, BRD9 influences chromatin structure and recruits transcriptional regulators, thereby modulating gene expression. nih.govnih.govresearchgate.net BRD9 has been shown to bind to both active promoters and enhancers, contributing to the regulation of gene expression programs involved in various cellular functions. nih.govacs.org Studies using BRD9 degraders like dBRD9-A have helped elucidate its role in regulating the expression of specific gene sets. nih.gov For example, BRD9 degradation has been linked to the downregulation of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells. aacrjournals.orgnih.govaacrjournals.org

Rationale for BRD9 as a Research Target

The growing understanding of BRD9's involvement in epigenetic regulation and its role as a core component of the ncBAF complex has established it as an attractive research target. BRD9 has been implicated in the development and progression of several diseases, most notably various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and multiple myeloma. nih.govnih.govaacrjournals.orgnih.govnih.govresearchgate.netacs.orgaacrjournals.orgmdpi.comresearchgate.netnih.gov

In synovial sarcoma, BRD9 is a critical functional dependency, and its degradation has shown more robust therapeutic effects compared to bromodomain inhibition. rndsystems.combio-techne.comnih.gov BRD9 is also considered essential for the viability of certain AML cell lines and has been found to be overexpressed in AML patients. nih.govresearchgate.netnih.gov Furthermore, high BRD9 expression has been identified as a poor prognostic factor in multiple myeloma. aacrjournals.orgnih.govaacrjournals.org

The development of chemical probes and degraders like dBRD9-A has been instrumental in dissecting the biological functions of BRD9 and evaluating its potential as a therapeutic target. nih.govnih.govresearchgate.netguidetopharmacology.org The ability of dBRD9-A to induce potent and selective degradation of BRD9 at nanomolar concentrations has made it a valuable tool for research into BRD9's roles in disease models, such as inhibiting the growth of synovial sarcoma cells in vitro and tumor progression in xenograft models. rndsystems.combio-techne.com The use of such degraders allows researchers to study the consequences of BRD9 depletion, providing insights into its biological importance and validating it as a target for therapeutic intervention. nih.govguidetopharmacology.orguzh.ch

Data Tables

Compound NameMechanismTargetE3 Ligase RecruitedKey Research Finding(s)
dBRD9-APROTACBRD9CRL4CRBNPotent and selective BRD9 degradation at nanomolar concentrations; Inhibits synovial sarcoma cell growth in vitro and in vivo. rndsystems.combio-techne.com Downregulates ribosome biogenesis genes and MYC in multiple myeloma. aacrjournals.orgnih.govaacrjournals.org Limits IFN-induced ISG expression and antiviral activity. embopress.orguzh.ch
dBRD9PROTACBRD9CereblonTargeted BRD9 degrader used as a tool to interrogate BRD9's role. guidetopharmacology.orgguidetomalariapharmacology.org Potently and selectively degrades BRD9. medchemexpress.comselleckchem.com
AMPTX-1Targeted GlueBRD9DCAF16Potent and selective BRD9 degrader with in vivo activity via a novel DCAF16 recruitment mechanism. biorxiv.orgbiorxiv.orgamphista.com
BRD9 PropertiesValueSource
Molecular Weight (dBRD9-A)779.88 rndsystems.combio-techne.comtocris.combiorbyt.comTechnical Data rndsystems.combio-techne.comtocris.combiorbyt.com
Formula (dBRD9-A)C42H49N7O8 rndsystems.combio-techne.comtocris.combiorbyt.comTechnical Data rndsystems.combio-techne.comtocris.combiorbyt.com
CAS Number (dBRD9-A)2170679-42-0 rndsystems.combio-techne.comtocris.combiorbyt.comTechnical Data rndsystems.combio-techne.comtocris.combiorbyt.com
PubChem CID (dBRD9-A)139370810 bio-techne.comtocris.comguidetomalariapharmacology.orguni.luguidetoimmunopharmacology.orgPubChem bio-techne.comtocris.comguidetomalariapharmacology.orguni.luguidetoimmunopharmacology.org
Solubility (dBRD9-A)Soluble to 100 mM in DMSO and to 10 mM in ethanol. rndsystems.combio-techne.comtocris.comTechnical Data rndsystems.combio-techne.comtocris.com

BRD9's Implication in Oncogenesis and Disease Pathophysiology

BRD9 has been implicated in the development and progression of several diseases, particularly various types of cancer. Studies have confirmed an oncogenic role for BRD9 in multiple cancer types by regulating tumor cell growth nih.govresearchgate.nettandfonline.com. Its tumor biological functions are primarily mediated by the epigenetic modifications facilitated by its bromodomain, which recruits the ncBAF complex to gene promoters to regulate transcription nih.govresearchgate.net. BRD9 is often highly expressed in numerous malignancies and has been shown to facilitate cancer progression amegroups.org.

Specific examples of BRD9's involvement in cancer include:

Synovial Sarcoma: BRD9 promotes the survival of tumor cells, and its depletion suppresses tumor cell growth in synovial sarcoma with SS18–SSX fusion protein aacrjournals.orgelifesciences.orgaacrjournals.org. Targeting BRD9 with a chemical degrader specifically impedes synovial sarcoma cell viability and inhibits tumor progression in vivo elifesciences.org.

Multiple Myeloma: High BRD9 expression is associated with poor prognosis in multiple myeloma. Depleting BRD9 in multiple myeloma cells impairs their survival, downregulates ribosome biogenesis genes, decreases MYC expression, and disrupts protein synthesis machinery, thereby inhibiting cell growth in vitro and in vivo aacrjournals.orgaacrjournals.orgnih.gov.

Malignant Rhabdoid Tumors: BRD9 promotes the survival of tumor cells in SMARCB1-deficient malignant rhabdoid tumors aacrjournals.orgaacrjournals.org.

Acute Myeloid Leukemia (AML): BRD9 inhibitors have shown potential in reducing the proliferation of leukemia cells and inducing apoptosis patsnap.comnih.gov.

Colorectal Cancer: BRD9 mRNA and protein expression levels are significantly upregulated in colorectal cancer cells compared to normal colorectal epithelial cells, and its overexpression is associated with reduced survival in patients amegroups.orgmdpi.com.

Other Cancers: BRD9 is highly expressed in various other cancer types, including cholangiocarcinoma, liver cancer, and breast cancer, and its role in tumor development is considered critical nih.govresearchgate.net.

Beyond cancer, BRD9 has also been identified as an HIV-1 latency regulator, with its inhibition inducing HIV-1 latency reactivation pnas.org. Additionally, BRD9 plays a role in regulating macrophage inflammatory responses by potentiating glucocorticoid receptor activity, suggesting a potential role in inflammatory conditions pnas.org.

Challenges in Directly Inhibiting BRD9 Bromodomain Function

While BRD9's bromodomain is crucial for its function and its interaction with acetylated proteins, directly inhibiting this domain presents certain challenges. Bromodomains recognize and bind to acetylated lysine residues, and while inhibitors can prevent this interaction, achieving complete and sustained blockade of BRD9 function through simple competitive inhibition can be difficult tandfonline.com.

One challenge lies in achieving sufficient selectivity over other bromodomain-containing proteins. Although selective BRD9 inhibitors like I-BRD9 have been developed with high selectivity over the BET family and BRD7, the high sequence homology between BRD9 and BRD7 bromodomains can still pose a challenge for achieving absolute specificity with inhibitors acs.orgtandfonline.com.

Furthermore, competitive bromodomain inhibition may not always fully phenocopy the effects of genetic knockdown or knockout of the protein, suggesting that simply blocking the acetyl-lysine binding function might not completely abrogate all of BRD9's cellular roles nih.gov. BRD9's function relies not only on its acetyl-binding bromodomain but also on its DUF3512 scaffolding domain, which mediates interactions with other components of the ncBAF complex pnas.orgembopress.org. Therefore, targeting only the bromodomain might not fully disrupt the complex's function or BRD9's other potential roles.

These challenges highlight the need for alternative strategies to modulate BRD9 function, such as targeted protein degradation, which can lead to the complete removal of the protein from the cell.

The Compound dBRD9-A

dBRD9-A is a chemical compound specifically designed as a targeted BRD9 degrader. It functions as a proteolysis-targeting chimera (PROTAC), a type of bifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system sigmaaldrich.comportlandpress.comguidetopharmacology.orgguidetopharmacology.orgbio-techne.comrndsystems.commedkoo.com.

Structurally, dBRD9-A is a hybrid molecule comprising two key components linked together: a ligand that binds to the BRD9 bromodomain and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex guidetopharmacology.orgguidetopharmacology.orgresearchgate.net. This design brings the target protein (BRD9) into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules onto BRD9 portlandpress.comguidetopharmacology.orgguidetopharmacology.org. Ubiquitylation marks the protein for degradation by the proteasome, the cell's primary protein degradation machinery nih.govportlandpress.com.

dBRD9-A was developed as an optimized analogue of a previous BRD9 degrader, dBRD9, with enhanced degradation properties elifesciences.orgguidetopharmacology.org. It contains a more lipophilic alkyl linker, contributing to its improved activity elifesciences.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H49N7O8 B2552487 dBRD 9-A CAS No. 2170679-42-0

Properties

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDINQSNMYRVAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170679-42-0
Record name 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Design and Synthetic Biology of Dbrd9 a

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of dBRD9-A involves the formation of a ternary complex between dBRD9-A, the target protein BRD9, and the E3 ubiquitin ligase CRBN portlandpress.comguidetopharmacology.orgguidetopharmacology.org.

Target Protein Binding: One part of the dBRD9-A molecule selectively binds to the bromodomain of BRD9 elifesciences.orgguidetopharmacology.orgguidetopharmacology.org.

E3 Ligase Recruitment: The other part of dBRD9-A engages with the E3 ubiquitin ligase CRBN, mediated by a pomalidomide-based module guidetopharmacology.orgguidetopharmacology.org.

Ternary Complex Formation: The bifunctional nature of dBRD9-A brings BRD9 and CRBN into close proximity, forming a ternary complex portlandpress.comguidetopharmacology.orgguidetopharmacology.org.

Ubiquitylation: Within the ternary complex, the activated E3 ligase CRBN catalyzes the transfer of ubiquitin tags onto lysine (B10760008) residues of BRD9 portlandpress.comguidetopharmacology.orgguidetopharmacology.org. This polyubiquitylation serves as a signal for proteasomal degradation portlandpress.com.

Proteasomal Degradation: The ubiquitylated BRD9 protein is then recognized and degraded by the 26S proteasome nih.govportlandpress.com.

Catalytic Cycle: After the degradation of BRD9, dBRD9-A is released and can potentially bind to another BRD9 molecule and recruit another E3 ligase, allowing for a catalytic mechanism where a single degrader molecule can lead to the degradation of multiple target proteins portlandpress.com.

This targeted degradation approach offers several advantages over traditional inhibition, including the potential for more complete and sustained depletion of the target protein, even for proteins that are difficult to inhibit directly or lack a defined active site frontiersin.orgportlandpress.com. The degradation effect elicited by dBRD9-A is dependent on the presence and activity of the E3 ubiquitin ligase CRBN and the engagement of the BRD9 bromodomain elifesciences.org.

Recently, a novel mechanism for BRD9 degradation, distinct from cereblon- or VHL-based PROTACs, has been unveiled. This mechanism involves bifunctional BRD9 degraders that selectively induce BRD9 to DCAF16 proximity, acting as molecular glues to lead to BRD9 degradation via the DCAF16 E3 ubiquitin ligase amphista.com. While dBRD9-A is described as a CRBN-recruiting PROTAC, this highlights the evolving landscape of BRD9 degradation strategies.

Integration of BRD9-Binding Warheads

Research Findings and Biological Activity

Research into dBRD9-A has demonstrated its potency and selectivity in inducing BRD9 degradation and its subsequent biological effects, particularly in the context of cancer models.

Key Findings:

Potent and Selective BRD9 Degradation: dBRD9-A is a potent BRD9 degrader that selectively binds BRD9 and elicits near-complete degradation of BRD9 at nanomolar concentrations bio-techne.comrndsystems.commedkoo.com. Studies have shown that dBRD9-A reduces the expression of BRD9 in a concentration-dependent manner medchemexpress.commedchemexpress.com. This degradation is highly selective for BRD9, with minimal impact on closely related proteins like BRD4 and BRD7 at effective concentrations nih.govmedchemexpress.commedchemexpress.com.

Inhibition of Cancer Cell Growth: dBRD9-A has demonstrated significant anti-proliferative effects in various cancer cell lines. It inhibits the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model bio-techne.comrndsystems.commedkoo.com. In multiple myeloma cells, dBRD9-A treatment leads to G1 cell-cycle arrest and induces apoptosis aacrjournals.org. It also shows potent anti-proliferative effects in acute myeloid leukemia cell lines like EOL-1 and MOLM-13 medchemexpress.commedchemexpress.com.

Disruption of Oncogenic Pathways: The degradation of BRD9 by dBRD9-A disrupts oncogenic transcriptional programs. In synovial sarcoma, it reverses oncogenic gene expression driven by the SS18-SSX fusion protein elifesciences.org. In multiple myeloma, it downregulates ribosome biogenesis genes and decreases the expression of the master regulator MYC, impacting protein synthesis machinery aacrjournals.orgnih.gov.

In Vivo Efficacy: dBRD9-A has shown efficacy in preclinical in vivo models, inhibiting tumor progression in a synovial sarcoma xenograft model bio-techne.comrndsystems.commedkoo.com and inhibiting multiple myeloma cell growth in vivo aacrjournals.orgnih.gov.

Data Tables:

Based on the research findings, the following tables summarize key aspects of dBRD9-A's activity:

CharacteristicValueSource
Molecular Weight779.88 bio-techne.comrndsystems.com or 779.895 hodoodo.com bio-techne.comrndsystems.comhodoodo.com
FormulaC42H49N7O8 bio-techne.comrndsystems.comhodoodo.com bio-techne.comrndsystems.comhodoodo.com
Purity (HPLC)≥98% bio-techne.comrndsystems.com or 98.47% selleckchem.com bio-techne.comrndsystems.comselleckchem.com
CAS Number2170679-42-0 bio-techne.comrndsystems.commedkoo.comhodoodo.com bio-techne.comrndsystems.commedkoo.comhodoodo.com
PubChem CID139370810 uni.lu uni.lu
Solubility (DMSO)Soluble up to 100 mM rndsystems.com rndsystems.com
Solubility (Ethanol)Soluble up to 10 mM rndsystems.com rndsystems.com
Mechanism of ActionPROTAC; Recruits CRBN E3 ligase to target BRD9 for proteasomal degradation guidetopharmacology.orgguidetopharmacology.orgresearchgate.net
Target ProteinBRD9 bio-techne.comrndsystems.commedkoo.com bio-techne.comrndsystems.commedkoo.com
E3 Ligase RecruitedCereblon (CRBN) guidetopharmacology.orgguidetopharmacology.orgresearchgate.net guidetopharmacology.orgguidetopharmacology.orgresearchgate.net
Potency (BRD9 Degradation)Near complete degradation at nanomolar concentrations bio-techne.comrndsystems.commedkoo.com; Concentration-dependent degradation medchemexpress.commedchemexpress.com bio-techne.comrndsystems.commedkoo.commedchemexpress.commedchemexpress.com
SelectivitySelective for BRD9 over BRD4 and BRD7 nih.govmedchemexpress.commedchemexpress.com nih.govmedchemexpress.commedchemexpress.com
Cancer ModelObserved Effect of dBRD9-A TreatmentSource
Synovial SarcomaInhibits cell growth in vitro; Inhibits tumor progression in xenograft mouse model bio-techne.comrndsystems.commedkoo.com
Multiple MyelomaImpairs cell survival; Induces G1 cell-cycle arrest; Induces apoptosis; Inhibits cell growth in vivo aacrjournals.orgaacrjournals.orgnih.gov
Acute Myeloid LeukemiaPotent anti-proliferative effect in cell lines (EOL-1, MOLM-13) medchemexpress.commedchemexpress.com

These findings underscore dBRD9-A's potential as a research tool to study BRD9 function and as a promising lead compound for the development of novel therapeutics targeting BRD9 in various diseases, particularly cancer.

Molecular Pharmacology and Biochemical Characterization of Dbrd9 a

Mechanism of Action of dBRD9-A in Inducing BRD9 Degradation

dBRD9-A is a heterobifunctional molecule comprising a ligand that binds to BRD9 and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. guidetopharmacology.orgmdpi.com This design facilitates the bringing together of the target protein (BRD9) and the E3 ligase, initiating the degradation process. guidetopharmacology.orgmdpi.commedchemexpress.com

Formation of the BRD9-dBRD9-A-CRBN Ternary Complex

A crucial step in the mechanism of action of dBRD9-A is the formation of a ternary complex involving BRD9, dBRD9-A, and the E3 ubiquitin ligase Cereblon (CRBN). guidetopharmacology.orguzh.chguidetopharmacology.org dBRD9-A is designed with a pomalidomide-based module that specifically recruits the CRL4CRBN E3 ubiquitin ligase complex. guidetopharmacology.org The dBRD9-A molecule simultaneously engages the bromodomain of BRD9 and the CRBN E3 ligase, effectively bridging the two proteins. guidetopharmacology.orguzh.chguidetopharmacology.org Studies have demonstrated compound-induced ternary complex formation of recombinant BRD9 bromodomain and CRBN-DDB1. nih.govresearchgate.netresearchgate.net In silico modeling has also supported the steric feasibility of this ternary complex formation, showing the two ligand-binding domains brought into close assembly by the degrader molecule. nih.gov

Ubiquitination Cascade Leading to Proteasomal Degradation of BRD9

Once the BRD9-dBRD9-A-CRBN ternary complex is formed, the CRBN E3 ligase is brought into close proximity to BRD9. guidetopharmacology.orgmdpi.com This proximity facilitates the transfer of ubiquitin molecules from an activated ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on BRD9. mdpi.commedchemexpress.com The ubiquitination of BRD9 marks the protein for degradation by the intracellular proteasome. guidetopharmacology.orgmdpi.commedchemexpress.com The ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in the rapid and near-complete depletion of BRD9 protein levels within the cell. tocris.commdpi.commedchemexpress.comuzh.ch This degradation process is dependent on the activity of the proteasome and activated cullin E3 ligases, as evidenced by the rescue of BRD9 levels upon treatment with proteasome inhibitors or inhibitors of neddylation, a process required for CRL E3 ligase activity. researchgate.net Furthermore, studies using CRBN-deficient cells have confirmed the requirement of CRBN for dBRD9-A-induced BRD9 degradation. researchgate.net

Non-CRBN Dependent Degradation Mechanisms for BRD9 (e.g., DCAF16-mediated)

While dBRD9-A is primarily characterized as a CRBN-recruiting degrader, research into alternative mechanisms for BRD9 degradation is ongoing. Recent studies have unveiled novel mechanisms for BRD9 degradation that are differentiated from CRBN- or VHL-based PROTACs. amphista.comdigitellinc.com For example, bifunctional BRD9 degraders have been developed that selectively induce the proximity of BRD9 to DCAF16, a component of a Cullin-RING E3 ligase. amphista.comdigitellinc.combiorxiv.orgbiorxiv.org These molecules function as "targeted glues," leading to the degradation of BRD9. amphista.combiorxiv.orgbiorxiv.org This DCAF16-mediated degradation involves the formation of a ternary complex between BRD9, the degrader, and DCAF16, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. amphista.combiorxiv.orgbiorxiv.org Degradation via this mechanism has been shown to be dependent on the engagement of a specific cysteine residue (Cys58) on DCAF16 and the formation of a covalent adduct, which is facilitated by the ternary complex formation with BRD9. biorxiv.orgbiorxiv.org Proteomic studies have indicated that these DCAF16-recruiting degraders selectively target BRD9 by inducing the selective recruitment of DCAF16 to BRD9. biorxiv.org

Selectivity Profiling of dBRD9-A

Selectivity is a critical aspect of targeted protein degraders to minimize off-target effects and potential toxicity. nih.gov The selectivity profile of dBRD9-A has been evaluated to understand its specificity for BRD9 over other proteins, particularly other members of the bromodomain family. osti.govnih.govmedchemexpress.com

Specificity Against BRD9 Bromodomain Over Other BRD Family Members (e.g., BRD4, BRD7)

dBRD9-A has demonstrated selectivity for the BRD9 bromodomain. tocris.commedchemexpress.comuzh.ch Studies have shown that dBRD9-A can selectively degrade BRD9 while having insignificant effects on the expression of other bromodomain-containing proteins like BRD4 and BRD7 at relevant concentrations. medchemexpress.commedchemexpress.com While an earlier BRD9 degrader (compound 5) showed substantial off-target binding activity, including to BET bromodomains, dBRD9 (compound 6) exhibited an improved bromodomain engagement profile with reduced binding activity across the BET family. osti.govnih.govresearchgate.net Biochemical assays have confirmed that while a related compound could induce the association of CRBN-DDB1 with both BRD9 and BRD4, dBRD9 specifically retained robust dimerization with BRD9 but lost the ability to dimerize with BRD4 above background levels. osti.govnih.govresearchgate.netresearchgate.net Consistent with these biochemical findings, dBRD9 showed improved cellular selectivity, with off-target degradation of BRD4 and BRD7 not detectable at concentrations where BRD9 degradation was observed. osti.govnih.govresearchgate.netresearchgate.net

Data on the selectivity of dBRD9 against BRD4 and BRD7:

CompoundTarget ProteinEffect on Protein Levels (MOLM-13 cells, 4h treatment)Citation
dBRD9-ABRD9Reduced expression (concentration-dependent) medchemexpress.commedchemexpress.com
dBRD9-ABRD4Insignificant effect medchemexpress.commedchemexpress.com
dBRD9-ABRD7Insignificant effect medchemexpress.commedchemexpress.com
dBRD9BRD4No detectable degradation at effective concentrations osti.govnih.govresearchgate.netresearchgate.net
dBRD9BRD7No detectable degradation at effective concentrations osti.govnih.govresearchgate.netresearchgate.net

Proteomic Analysis of Off-Target Protein Degradation

To comprehensively assess the cellular selectivity of dBRD9, unbiased quantitative proteomic analysis has been performed. osti.govresearchgate.netresearchgate.net In one study, the effects of dBRD9 treatment on the abundance of over 7000 proteins in MOLM-13 cells were measured. osti.govresearchgate.netresearchgate.net The results were striking, indicating that BRD9 was the singular protein showing a marked and statistically significant decrease in abundance following dBRD9 treatment. osti.govresearchgate.netresearchgate.net Specifically, BRD9 showed a median 5.5-fold lower abundance in treated samples compared to vehicle control. osti.govresearchgate.netresearchgate.net The levels of other proteins quantified in this experiment remained remarkably static, with the vast majority showing less than a 0.30-fold difference in abundance. osti.govmedchemexpress.comresearchgate.netresearchgate.net This proteomic data strongly supports the high selectivity of dBRD9 for BRD9 degradation in a cellular context. osti.govmedchemexpress.comresearchgate.net

Data from Proteomic Analysis of dBRD9 Selectivity (MOLM-13 cells, 100 nM dBRD9, 2h treatment):

Protein AnalyzedNumber of Proteins QuantifiedProtein Showing Significant Abundance ChangeMedian Fold Change (Treated vs Vehicle)FDR Corrected q-valueCitation
All cellular proteins7326BRD95.5 lower abundance< 0.01 osti.govresearchgate.netresearchgate.net
Other proteins~7300NoneDiffered less than 0.30 foldNot specified osti.govmedchemexpress.comresearchgate.netresearchgate.net

It is worth noting that while dBRD9-A is primarily associated with CRBN-mediated degradation and exhibits high selectivity, alternative BRD9 degraders utilizing different E3 ligases like DCAF16 have also shown high selectivity for BRD9 over other proteins, including BRD7 and BRD4, in proteomic studies. amphista.combiorxiv.org

Biochemical Parameters of dBRD9-A Activity

The biochemical activity of dBRD9-A is characterized by its capacity to induce BRD9 degradation and facilitate the formation of a productive ternary complex with BRD9 and CRBN.

Quantitative Assessment of BRD9 Degradation Kinetics and Potency

Studies have demonstrated that dBRD9-A elicits near-complete degradation of BRD9 at nanomolar concentrations. tocris.commedkoo.com The degradation process is rapid, with near complete BRD9 loss observed within 1 hour of treatment with dBRD9-A at a fixed concentration of 100 nM in MOLM-13 cells. nih.gov This degradation is sustained, with no detectable return of BRD9 observed for the duration of a 24-hour treatment period. nih.gov Compared to parental ligands, degraders like dBRD9 exhibit markedly enhanced potency, often showing a 10 to 100-fold improvement. nih.govresearchgate.net

The potency of dBRD9-A in inducing BRD9 degradation has been quantitatively assessed. In MOLM-13 cells, dBRD9 has an IC50 of 56.6 nM for BRD9 degradation. At concentrations ranging from 0.5 to 5000 nM, dBRD9-A reduces BRD9 expression in a concentration-dependent manner after a 4-hour incubation period in MOLM-13 cells. medchemexpress.com Importantly, at concentrations up to 5 µM, dBRD9 does not significantly degrade BRD4 or BRD7, indicating a degree of selectivity for BRD9. medchemexpress.com Unbiased quantitative proteomics studies in MOLM-13 cells treated with 100 nM dBRD9 for 2 hours confirmed its selectivity, with BRD9 being the singular protein showing a marked and statistically significant decrease in abundance (median 5.5-fold lower), while levels of other proteins, including BRD4 and BRD7, remained largely unchanged. researchgate.net

The following table summarizes quantitative data on dBRD9-A's degradation activity:

Cell LineAnalyteTreatment ConcentrationIncubation TimeEffect on ExpressionIC50 (Degradation)Selectivity
MOLM-13BRD90.5 - 5000 nM4 hoursReduced (Concentration-dependent)-Selective over BRD4, BRD7 at up to 5 µM
MOLM-13BRD9100 nM1 hourNear complete loss--
MOLM-13BRD9---56.6 nM-
MOLM-13BRD4, BRD7up to 5 µM4 hoursInsignificant effect--
MOLM-13All cellular proteins100 nM2 hoursBRD9 selectively reduced (5.5-fold)-Selective

Biophysical Characterization of Ternary Complex Assembly

The formation of a ternary complex involving dBRD9-A, BRD9, and the E3 ligase cereblon (CRBN) is a critical step in the degradation mechanism. Biophysical techniques are employed to characterize this assembly. Compound-induced ternary complex formation of recombinant BRD9 bromodomain (BRD9(bd)) with CRBN-DDB1 has been assessed using methods such as AlphaScreen. nih.govresearchgate.net These studies demonstrate that dBRD9 effectively induces the biochemical association between BRD9 and CRBN-DDB1. researchgate.net In contrast to some related compounds, dBRD9 has shown improved selectivity in ternary complex formation, retaining robust dimerization of BRD9 with CRBN-DDB1 while losing the ability to dimerize BRD4 with CRBN-DDB1 above background levels. researchgate.net

Biophysical methods like Surface Plasmon Resonance (SPR) and AlphaLISA are also utilized to analyze ternary complex formation and assess binding affinity and cooperativity. nih.govbruker.comnih.gov While specific data on the cooperativity of dBRD9-A in ternary complex formation compared to other degraders may vary, the ability to form a stable and productive ternary complex is essential for its function. researchgate.netnih.gov The design of dBRD9, which conjugates a BRD9 inhibitor to a cereblon E3 ligase ligand like pomalidomide, facilitates this crucial interaction.

Cellular and Functional Studies of Dbrd9 a in Disease Models

Impact of dBRD9-A on Chromatin Dynamics and Gene Expression

BRD9, as a component of the ncBAF complex, plays a crucial role in regulating gene expression by influencing chromatin dynamics tandfonline.comembopress.orgresearchgate.net. The targeted degradation of BRD9 by dBRD9-A has significant consequences for chromatin occupancy and transcriptional programs, particularly in cancer cells where BRD9 is often implicated as an oncogene tandfonline.comresearchgate.net.

Analysis of BRD9 Chromatin Occupancy Post-Degradation (e.g., ChIP-Rx)

Studies utilizing techniques such as ChIP-Rx (Chromatin Immunoprecipitation followed by sequencing, with spike-in normalization) have demonstrated a robust and significant loss of BRD9 binding across the genome following treatment with dBRD9-A nih.govaacrjournals.orgelifesciences.org. For instance, in multiple myeloma cells, spike-in normalized BRD9 ChIP-seq showed a significant reduction in BRD9 binding after a 6-hour treatment with dBRD9-A aacrjournals.org. Similarly, in synovial sarcoma cells, essentially no BRD9 remained bound on chromatin after 24 hours of dBRD9-A treatment nih.gov. This indicates that dBRD9-A effectively removes BRD9 from its chromatin binding sites, thereby disrupting the function of the ncBAF complex at these locations.

Global Transcriptional Profiling (RNA-Seq) of BRD9-Dependent Gene Programs

Global transcriptional profiling using RNA-Seq has revealed that BRD9 degradation by dBRD9-A leads to significant changes in gene expression, affecting both unique and common signaling pathways depending on the cancer type researchgate.netnih.gov. In synovial sarcoma cells, BRD9 degradation induces the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion protein nih.govnih.gov. While BRD9 and SS18-SSX co-localize extensively on the synovial sarcoma genome, BRD9 degradation induces a relatively limited transcriptional response, primarily impacting a specific subset of genes whose expression is driven by super-enhancer elements elifesciences.org.

In acute leukemia and multiple myeloma cells, RNA-seq analysis showed that BRD9 degradation affects pathways related to inflammation, cell adhesion, DNA repair, and cell cycle progression researchgate.netnih.gov. In multiple myeloma, BRD9 depletion by dBRD9-A downregulates ribosome biogenesis genes and decreases the expression of the master regulator MYC researchgate.netaacrjournals.org. In SMARCB1-deficient malignant rhabdoid tumor cells, BRD9 degradation resulted in the downregulation of genes enriched in categories involved in cell cycle and metabolism, as well as genes associated with pro-migration programs biorxiv.org.

Modulation of Oncogenic Gene Expression Signatures in Cancer Cells

dBRD9-A effectively modulates oncogenic gene expression signatures in various cancer models. In synovial sarcoma, the degradation of BRD9 reverses the oncogenic gene expression driven by the SS18-SSX fusion protein nih.govnih.gov. This suggests that BRD9 is required to maintain the appropriate expression of this oncogenic signature nih.gov.

In multiple myeloma, dBRD9-A treatment leads to the downregulation of ribosome biogenesis genes and MYC, both of which are critical for the growth and survival of multiple myeloma cells researchgate.netaacrjournals.org. This disruption of protein synthesis maintenance machinery contributes to the inhibition of cell growth researchgate.netaacrjournals.org.

In SMARCB1-deficient cancers, where there is a specific dependency on BRD9, its degradation impacts genes involved in cell cycle, metabolism, and migration, highlighting its role in supporting the cancer phenotype in the absence of SMARCB1 biorxiv.org.

Biological Consequences of BRD9 Degradation in Cancer Cell Lines

The degradation of BRD9 by dBRD9-A has profound biological consequences in sensitive cancer cell lines, primarily affecting cell proliferation, viability, cell cycle progression, and apoptosis.

Effects on Cell Proliferation and Viability

dBRD9-A has demonstrated potent anti-proliferative effects in various cancer cell lines, including synovial sarcoma, acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM) rndsystems.comosti.govwustl.edunih.govnih.govmedchemexpress.comnih.gov. In synovial sarcoma cells, dBRD9-A specifically impedes cell viability, eliciting more robust therapeutic effects than BRD9 inhibition nih.gov.

In AML cell lines, dBRD9-A treatment leads to a concentration-dependent inhibition of proliferation osti.govwustl.edunih.gov. Similarly, B-ALL cell lines show varying levels of sensitivity to dBRD9-A, with drug treatment-induced BRD9 degradation correlating with drug sensitivity wustl.edu. Multiple myeloma cell lines also exhibit sensitivity to dBRD9-A, with more potent inhibition of proliferation compared to BRD9 inhibitors nih.govnih.gov.

While dBRD9-A is highly effective in certain cancer types, other sarcoma subtypes and T-ALL cell lines have been reported as unaffected or insensitive to BRD9 degradation wustl.edunih.gov.

Induction of Cell Cycle Arrest and Apoptotic Pathways

BRD9 degradation by dBRD9-A induces cell cycle arrest and activates apoptotic pathways in sensitive cancer cells. Synovial sarcoma cells treated with dBRD9-A undergo a progressive cell cycle arrest, which is further associated with an increase in Annexin-V positivity, indicative of apoptosis nih.govelifesciences.org.

In multiple myeloma cells, dBRD9-A induces G1 cell-cycle arrest in a time-dependent manner and triggers apoptosis, evidenced by Annexin V staining and the cleavage of caspases-8, -9, -3, and PARP aacrjournals.orgaacrjournals.org. These results indicate that dBRD9-A causes cell-cycle arrest followed by apoptosis aacrjournals.orgaacrjournals.org.

In some B-ALL cell lines, dBRD9-A treatment leads to G1 arrest, while in other cell lines, it induces apoptosis wustl.edu.

Here is a summary of the effects of dBRD9-A on cell proliferation, cell cycle, and apoptosis in different cancer cell lines based on the provided search results:

Cancer TypeCell Lines TestedEffect on Proliferation/ViabilityEffect on Cell CycleEffect on ApoptosisSource(s)
Synovial SarcomaHSSYII, SYO1InhibitedProgressive Cell Cycle ArrestIncreased Annexin-V positivity nih.govelifesciences.org
Acute Myeloid LeukemiaMV4-11, SKM-1, Kasumi-1-luc+, HEL, KO52, THP-1, EOL-1, MOLM-13Inhibited (varying sensitivity)Not explicitly detailedNot explicitly detailed osti.govwustl.edunih.gov
Acute Lymphoblastic LeukemiaSEM, SEMK2, RS4;11, REH, 697, SUP-B15, NALM6, RCH-ACV (B-ALL); PF-382, Jurkat, CCRF-CEM, DND-41, HPB-ALL, KOPT-K1, MOLT-4 (T-ALL)Inhibited (B-ALL, varying sensitivity); Insensitive (T-ALL)G1 arrest (some B-ALL)Induction of apoptosis (some B-ALL) wustl.edunih.gov
Multiple MyelomaMM.1S, H929, U266, 8226, OPM2Inhibited (varying sensitivity)G1 cell-cycle arrestInduction of apoptosis aacrjournals.orgnih.govnih.govaacrjournals.org
Malignant Rhabdoid TumorG401 (SMARCB1-deficient)Reduced proliferationCell cycle arrestNot explicitly detailed biorxiv.org

Disruption of Ribosome Biogenesis and Protein Synthesis Machinery

Studies have investigated the impact of dBRD9-A on fundamental cellular processes, including ribosome biogenesis and protein synthesis, particularly in the context of multiple myeloma (MM). High BRD9 expression has been identified as a poor prognostic factor in MM. Depleting BRD9 through pharmacological approaches using dBRD9-A has been shown to downregulate ribosome biogenesis genes. This action subsequently leads to a decrease in the expression of MYC, a master regulator, and disrupts the protein-synthesis maintenance machinery. The disruption of these processes contributes to the inhibition of MM cell growth in both in vitro and in vivo preclinical models. The expression of ribosome biogenesis genes has been found to be associated with the disease progression and prognosis of MM patients. BRD9 appears to promote gene expression by predominantly occupying the promoter regions of ribosome biogenesis genes and cooperating with BRD4 to enhance the transcriptional function of MYC. researchgate.netnih.govaacrjournals.orgresearchgate.netnih.govaacrjournals.orgdntb.gov.uaaacrjournals.org

Investigation of dBRD9-A in Preclinical Disease Models

dBRD9-A has been evaluated in various preclinical models to assess its efficacy in inhibiting tumor growth.

Efficacy in Synovial Sarcoma Xenograft Models

Synovial sarcoma is a cancer characterized by the SS18-SSX fusion oncoprotein, which disrupts the function of the BAF chromatin remodeling complex. Cells with this BAF perturbation exhibit a dependence on the ncBAF subunit BRD9 for survival. foghorntx.com dBRD9-A has demonstrated potent activity in inhibiting the growth of synovial sarcoma cells in vitro. tocris.commedkoo.combiorbyt.com Furthermore, in an in vivo synovial sarcoma xenograft mouse model, treatment with dBRD9-A over a period of 24 days inhibited tumor progression. nih.govelifesciences.org This suggests that targeting BRD9 function with chemical degraders like dBRD9-A can be a more efficacious therapeutic approach in synovial sarcoma compared to bromodomain inhibitors. nih.gov

Efficacy in Multiple Myeloma Preclinical Models

In addition to its effects on ribosome biogenesis, dBRD9-A has shown efficacy in preclinical models of multiple myeloma. Depleting BRD9 using dBRD9-A has been shown to inhibit MM cell growth in vitro and in vivo preclinical models. researchgate.netnih.govaacrjournals.orgresearchgate.netnih.govaacrjournals.orgdntb.gov.uaaacrjournals.org While BRD9 depletion had a growth inhibitory effect on MM cells, the in vitro sensitivity of different MM cell lines to dBRD9-A varied. aacrjournals.org Studies indicate that apoptosis was a more prominent outcome following BRD9 depletion in MM cells compared to the differentiation observed in acute myeloid leukemia cells. wustl.edu

Assessment of BRD9 Degradation in In Vivo Tumor Tissues

Confirming the pharmacodynamic activity of dBRD9-A in vivo involves assessing the degradation of BRD9 protein in tumor tissues. In the synovial sarcoma xenograft model, in vivo pharmacodynamic activity of dBRD9-A was confirmed by immunoblotting for BRD9 in tumor tissue derived from treated mice. nih.govelifesciences.org Assays to measure BRD9 protein abundance in patient tumors are considered important for demonstrating target engagement with BRD9 degraders. foghorntx.com Monitoring BRD9 levels in peripheral tissues may also allow for longitudinal analysis of BRD9 degradation in treated subjects. foghorntx.com

Role of BRD9 in Interferon-Stimulated Gene (ISG) Expression and Antiviral Activity

BRD9 has been identified as a druggable component involved in interferon-stimulated gene (ISG) expression and antiviral activity. researchgate.netnih.govembopress.orgresearchgate.netnih.gov Genome-scale loss-of-function screening has established genes critical for IFN-induced transcription, including BRD9. researchgate.netnih.govembopress.orgresearchgate.netnih.gov BRD9 is a defining subunit of the ncBAF chromatin-remodeling complex, which plays a role in regulating gene transcriptional programs. biorxiv.org

Modulation of Interferon-Induced Antiviral State by dBRD9-A

Small-molecule-mediated degradation of BRD9, such as by dBRD9-A, limits the IFN-induced expression of a subset of ISGs in multiple cell types. researchgate.netnih.govembopress.orgresearchgate.netnih.gov This action prevents interferon from exerting full antiviral activity against several RNA and DNA viruses, including influenza virus, human immunodeficiency virus (HIV1), and herpes simplex virus (HSV1). researchgate.netnih.govembopress.orgresearchgate.netnih.gov Mechanistically, BRD9 acts at the level of transcription, and its IFN-triggered proximal association with the ISG transcriptional activator, STAT2, suggests a functional localization at selected ISG promoters. researchgate.netnih.govembopress.orgnih.gov BRD9's function in promoting IFN action relies on its intact acetyl-binding bromodomain and unique ncBAF scaffolding interaction with GLTSCR1/1L. researchgate.netnih.govembopress.orgnih.gov

BRD9's Contribution to Interferon Signaling Pathways

Research utilizing the chemical degrader dBRD9-A has significantly illuminated the role of Bromodomain-containing protein 9 (BRD9) within interferon signaling pathways and the subsequent antiviral response. BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, was identified through genome-scale loss-of-function screening as a critical factor for interferon-induced transcription, alongside established components of the JAK-STAT pathway. embopress.orgembopress.orgresearchgate.netpnas.org

dBRD9-A functions as a targeted chemical degrader of BRD9. embopress.orgbiorxiv.org It is designed as a heterobifunctional ligand that specifically engages the BRD9 bromodomain and simultaneously recruits the E3 ubiquitin ligase Cereblon (CRBN). embopress.orgbiorxiv.orgguidetopharmacology.org This recruitment facilitates the ubiquitination and subsequent proteasome-mediated degradation of the BRD9 protein. embopress.orgbiorxiv.orgguidetopharmacology.org Studies have shown that treatment of cells, such as A549 cells, with dBRD9-A leads to rapid depletion of BRD9 protein, demonstrating the compound's efficacy as a research tool to study BRD9 function without genetic manipulation. embopress.orgbiorxiv.org Importantly, this degradation has been shown to be specific to BRD9, with levels of the closely related BRD7 protein remaining unaffected by dBRD9-A treatment. embopress.orgbiorxiv.org Furthermore, BRD9 degradation mediated by dBRD9-A treatment has demonstrated negligible effects on cell viability in various cell lines, including A549 cells. biorxiv.orgnih.gov

Studies employing dBRD9-A have provided compelling evidence that BRD9 contributes to the expression of a subset of Interferon-Stimulated Genes (ISGs) and is essential for the full antiviral action of interferon. embopress.orgembopress.orgresearchgate.netbiorxiv.orgnih.govnih.gov Degradation of BRD9 using dBRD9-A limits the IFN-induced expression of specific ISGs in a variety of cell types, including human lung epithelial cells (A549, Calu-3), hepatic cells (Hep2, Huh-7), glioblastoma cells (U87MG), murine fibroblasts (3T3), primary-like human lung fibroblasts (MRC-5), primary human tracheobronchial epithelial cells, and macrophages. embopress.orgpnas.orgbiorxiv.orgnih.govpnas.orgpnas.orgnih.gov This indicates a conserved and cell-type independent function for BRD9 in promoting IFN-stimulated gene expression. embopress.orgbiorxiv.org

Mechanistically, BRD9 influences ISG expression at the transcriptional level. embopress.orgembopress.orgresearchgate.netbiorxiv.orgnih.gov Following interferon stimulation, BRD9 exhibits a proximal association with STAT2, a key transcriptional activator in the ISG pathway, suggesting its functional localization at selected ISG promoters. embopress.orgembopress.orgresearchgate.netbiorxiv.orgnih.gov BRD9's role is dependent on its intact acetyl-binding bromodomain and its unique scaffolding function within the ncBAF complex. embopress.orgembopress.orgpnas.orgbiorxiv.orgnih.govpnas.orgnih.govresearchgate.net In macrophages, BRD9 has been shown to cooperate with the BET protein BRD4. pnas.orgpnas.orgnih.gov Both BRD9 and BRD4 are corecruited to ISG promoters upon stimulation, along with STAT1, STAT2, and IRF9, which form the ISGF3 complex activated downstream of IFN-alpha receptor stimulation. pnas.orgpnas.orgnih.gov Treatment with dBRD9 leads to a reduction in the binding of STAT1, STAT2, and IRF9 at these corecruited sites, highlighting BRD9's role in facilitating the recruitment or stable binding of the ISGF3 complex and thereby promoting ISG transcription. pnas.orgpnas.orgnih.gov

The findings derived from studies using dBRD9-A underscore BRD9's significant contribution to the interferon signaling cascade and its downstream antiviral effects. This role is conserved across various cell types and effective against diverse viral pathogens. embopress.orgbiorxiv.org Given its druggability and its specific impact on a subset of ISGs, BRD9 is being considered as a potential therapeutic target for modulating ISG expression, particularly in conditions characterized by pathogenic constitutive ISG upregulation, such as certain autoinflammatory interferonopathies. embopress.orgembopress.orgresearchgate.netbiorxiv.orgnih.gov

Impact of dBRD9-A Treatment on IFN-Stimulated Antiviral Activity

Cell TypeInterferon StimulusVirus TestedEffect of dBRD9-A TreatmentSource
A549IFN-α2IAVReduced antiviral activity embopress.orgbiorxiv.orgnih.gov
A549IFN-α2VSVFailed to induce full antiviral program embopress.orgbiorxiv.orgnih.gov
A549IFN-α2HSV1Failed to induce full antiviral program embopress.orgbiorxiv.orgnih.gov
A549IFN-α2HIV1Failed to induce full antiviral program embopress.orgbiorxiv.orgnih.gov
Hep2IFN-α2IAVReduced antiviral activity biorxiv.org
Huh-7IFN-α2IAVReduced antiviral activity biorxiv.org
Calu-3IFN-α2IAVReduced antiviral activity biorxiv.orgnih.gov
U87MGIFN-α2IAVReduced antiviral activity biorxiv.orgnih.gov
3T3Type I IFNVSVReduced antiviral activity biorxiv.orgnih.gov
MRC-5IFN-α2IAVReduced antiviral activity biorxiv.org
HTBEIFN-α2IAVReduced antiviral activity biorxiv.org

Elucidating Brd9 Biology Through Dbrd9 a As a Chemical Probe

Dissecting BRD9 Function Beyond Acetyl-Lysine Recognition

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. nih.govaacrjournals.orgnih.gov While its bromodomain is known to bind acetylated lysine (B10760008) residues on histones and other proteins, thereby influencing chromatin accessibility and transcription, studies using degraders like dBRD9-A highlight functions of BRD9 that extend beyond this "reader" activity. nih.govmdpi.com

Investigating Scaffolding Functions of BRD9 in Chromatin Complexes

BRD9 plays a crucial role in the assembly and function of the ncBAF complex. It contains a C-terminal DUF3512 domain that mediates a specific interaction with the GLTSCR1/GLTSCR1L components of ncBAF, indicating a scaffolding role within the complex. nih.govbiorxiv.orgembopress.org Degradation of BRD9 by dBRD9-A has been shown to disrupt the integrity of SS18-SSX containing BAF complexes, leading to the loss of other GBAF members like GLTSCR1/L from these complexes. elifesciences.orgnih.gov This suggests that BRD9 is essential for the proper assembly of certain ncBAF complexes. elifesciences.orgnih.gov

Uncovering Novel Protein-Protein Interactions Mediated by BRD9

Beyond its established interactions within the ncBAF complex, studies utilizing BRD9 depletion tools like dBRD9-A can help uncover novel protein-protein interactions that are dependent on the presence of intact BRD9. For instance, BRD9 has been shown to interact with the androgen receptor (AR) and BET proteins (specifically BRD2 and BRD4), and this interaction is required for AR binding at target genes in prostate cancer cells. nih.gov While the bromodomains of both BRD9 and BET proteins contribute to this interaction, the use of BRD9 degraders can help delineate the extent to which the presence of the full BRD9 protein, not just its bromodomain activity, is necessary for these interactions and downstream transcriptional effects. nih.gov

Addressing BRD9 Dependencies in Specific Cancer Contexts

BRD9 has emerged as a potential therapeutic target in several cancer types, and dBRD9-A has been instrumental in validating BRD9 dependency in specific malignancies. nih.govmdpi.comaacrjournals.org

Functional Essentiality of BRD9 in SS18-SSX Fusion-Driven Sarcomas

Synovial sarcoma is characterized by the presence of the oncogenic fusion protein SS18-SSX. elifesciences.orgnih.gov Research has identified the bromodomain of BRD9 as a critical functional dependency in synovial sarcoma cells. elifesciences.orgnih.gov BRD9 is a component of the SS18-SSX containing BAF complexes, and its integration into these complexes is vital for cell growth. elifesciences.orgnih.gov Targeted degradation of BRD9 using dBRD9-A has demonstrated significant efficacy in inhibiting the viability of synovial sarcoma cells, often showing a more robust therapeutic effect compared to BRD9 bromodomain inhibitors. elifesciences.orgnih.gov This highlights that the essentiality of BRD9 in this context extends beyond just its bromodomain function and underscores the value of degradation as a therapeutic strategy. elifesciences.orgnih.gov Degradation of BRD9 by dBRD9-A leads to the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion. elifesciences.orgnih.gov

Table 1: Effect of BRD9 Targeting on Synovial Sarcoma Cell Viability

CompoundMechanismEffect on Synovial Sarcoma Cell ViabilityReference
BRD9 InhibitorsBromodomain InhibitionLess robust inhibition elifesciences.orgnih.gov
dBRD9-AProtein DegradationSignificant inhibition elifesciences.orgnih.gov

Role of BRD9 in Multiple Myeloma Cell Survival and Resistance Mechanisms

High BRD9 expression has been identified as a poor prognostic factor in multiple myeloma (MM). nih.govnih.govaacrjournals.org Depleting BRD9 using dBRD9-A has been shown to inhibit the growth of MM cells in vitro and in preclinical in vivo models. nih.govnih.govaacrjournals.org Mechanistically, BRD9 degradation downregulates ribosome biogenesis genes, decreases the expression of the master regulator MYC, and disrupts the protein synthesis machinery, all of which contribute to inhibiting MM cell growth. nih.govnih.govaacrjournals.org Studies suggest that BRD9 promotes gene expression by occupying the promoter regions of ribosome biogenesis genes and cooperating with BRD4 to enhance MYC transcriptional function. nih.govnih.govaacrjournals.org Furthermore, targeting BRD9 with degraders like dBRD9-A, particularly in combination with immunomodulatory drugs (IMiDs), shows promise in overcoming IMiD resistance in MM. mdpi.comresearchgate.net This combination can lead to the downregulation of MYC and IKZF3 proteins and the upregulation of CRBN, which are factors implicated in IMiD resistance. mdpi.comresearchgate.net

Table 2: Impact of BRD9 Depletion (dBRD9-A) on Key Molecular Players in Multiple Myeloma

Target/PathwayEffect of dBRD9-A TreatmentReference
Ribosome Biogenesis GenesDownregulation nih.govnih.govaacrjournals.org
MYC Protein ExpressionDecrease nih.govnih.govaacrjournals.org
Protein Synthesis MachineryDisruption nih.govnih.govaacrjournals.org
IKZF3 Protein ExpressionDownregulation (in combination with IMiDs) mdpi.comresearchgate.net
CRBN Protein LevelsUpregulation (in combination with IMiDs) mdpi.comresearchgate.net

Combination Strategies with dBRD9-A

The efficacy of dBRD9-A in certain cancer types suggests its potential in combination therapies. Given that BRD9 functions within the ncBAF complex and influences transcriptional programs, combining BRD9 degradation with agents targeting other pathways or chromatin regulators could yield synergistic effects. For example, in multiple myeloma, combining dBRD9-A with conventional agents like melphalan, dexamethasone (B1670325), or the CDK4/6 inhibitor palbociclib (B1678290) has shown synergistic growth inhibition in MM cell lines. aacrjournals.org The synergy observed with dexamethasone was particularly strong in certain MM cell lines. aacrjournals.org Additionally, combining BRD9 targeting with IMiDs presents a strategy to overcome IMiD resistance in MM by influencing key proteins like MYC, IKZF3, and CRBN. mdpi.comresearchgate.net Research also suggests potential synergy between BRD9 inhibitors (and by extension, likely degraders) and EZH2 inhibitors in certain cancers, such as breast cancer. researchgate.net

Table 3: Synergistic Combinations with dBRD9-A in Multiple Myeloma Cell Lines

Combination PartnerObserved Effect in MM Cell LinesReference
MelphalanSynergistic growth inhibition aacrjournals.org
DexamethasoneStrong synergistic growth inhibition aacrjournals.org
PalbociclibSynergistic growth inhibition aacrjournals.org
IMiDsSynergy, potential to overcome resistance mdpi.comresearchgate.net

Synergistic Effects with Other Epigenetic Modulators (e.g., EZH2 Inhibitors)

Research has indicated that targeting BRD9 with chemical probes like dBRD9-A can yield synergistic effects when combined with inhibitors of other epigenetic modulators, such as EZH2 inhibitors. EZH2 is a histone methyltransferase component of the Polycomb repressive complex 2 (PRC2) that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing guidetopharmacology.orgwikipedia.org. Aberrant EZH2 activity is implicated in various cancers guidetopharmacology.org.

Recent studies have shown that inhibitors of BRD9 and EZH2 can display synergistic effects in suppressing cell proliferation and tumor growth, particularly in contexts like breast cancer researchgate.netnih.govnih.gov. This synergy suggests a functional interaction or overlapping pathways regulated by BRD9 and EZH2. For instance, BRD9 has been identified as a methylarginine (B15510414) reader that regulates AKT-EZH2 signaling researchgate.netnih.govnih.gov. By recognizing methylated AKT1, BRD9 can link AKT signaling to EZH2-mediated H3K27me3, thereby influencing transcriptional regulation researchgate.netnih.govnih.gov. Disrupting this BRD9-mediated link, potentially through degradation by compounds like dBRD9-A, in combination with EZH2 inhibition, can lead to enhanced anti-tumor effects researchgate.netnih.govnih.gov.

This observed synergy provides a rationale for exploring combination therapeutic strategies involving BRD9 degraders and EZH2 inhibitors in cancers where both pathways contribute to disease progression researchgate.netnih.govnih.gov.

Table 1: Synergistic Effects of BRD9 and EZH2 Inhibition

Modulator TargetExample Inhibitor/DegraderObserved Effect (in combination)Relevant Cancer ModelsSource
BRD9dBRD9-A (degrader)Synergistic growth inhibitionBreast Cancer researchgate.netnih.govnih.gov
EZH2GSK126 (inhibitor)Synergistic growth inhibitionBreast Cancer nih.gov

Overcoming Intrinsic and Acquired Resistance to Existing Therapies

Drug resistance, both intrinsic and acquired, remains a significant challenge in cancer treatment mdpi.comcancer.govmdpi.com. Cancer cells can develop resistance through various mechanisms, including genetic mutations, activation of alternative signaling pathways, and changes in the tumor microenvironment cancer.govmdpi.com. Targeted protein degradation, as mediated by PROTACs like dBRD9-A, offers a potential strategy to overcome some of these resistance mechanisms mdpi.com.

While the direct role of dBRD9-A specifically in overcoming established resistance to other therapies is an active area of research, the mechanism of targeted degradation itself presents advantages. By inducing the complete or near-complete removal of the target protein, degraders can potentially overcome resistance mechanisms that rely on high target protein levels or mutations affecting inhibitor binding sites nih.govelifesciences.org.

Furthermore, the synergistic effects observed with dBRD9-A and other epigenetic modulators, such as EZH2 inhibitors, suggest a potential avenue for overcoming resistance. In cases where resistance to EZH2 inhibitors might emerge, simultaneously targeting BRD9 could disrupt compensatory pathways or provide an alternative vulnerability researchgate.netnih.govnih.gov. The ability of dBRD9-A to influence transcriptional programs and chromatin dynamics could potentially resensitize cancer cells to existing therapies by altering the epigenetic landscape that contributes to resistance patsnap.comelifesciences.org.

Research into the specific mechanisms by which dBRD9-A or other BRD9 degraders can overcome intrinsic or acquired resistance to a broader range of cancer therapies is ongoing. However, the distinct mechanism of action compared to traditional inhibitors and the observed synergies with other targeted agents highlight the potential of dBRD9-A as a tool and a potential therapeutic agent in addressing drug resistance.

Table 2: Potential Mechanisms for Overcoming Resistance via BRD9 Degradation

Mechanism of Action of Degrader (dBRD9-A)Potential Impact on Resistance
Targeted protein degradationOvercome resistance due to high target levels or mutations affecting inhibitor binding nih.govelifesciences.org
Modulation of transcriptional programsAlter epigenetic landscape contributing to resistance patsnap.comelifesciences.org
Synergistic effects with other agentsDisrupt compensatory pathways activated in resistant cells researchgate.netnih.govnih.gov

Future Directions and Advanced Research Considerations for Brd9 Degraders

Development of Advanced BRD9 Degraders with Refined Properties

Developing next-generation BRD9 degraders involves improving their potency, selectivity, and pharmacokinetic properties. This includes exploring novel E3 ligase recruitment strategies and minimizing off-target effects.

The majority of reported PROTACs, including early BRD9 degraders like dBRD9-A, have primarily utilized ligands for the E3 ligases CRBN or VHL nih.govnih.govmdpi.com. While effective, relying on a limited set of E3 ligases can present challenges, including potential tissue-specific expression of the ligase and the development of resistance mechanisms nih.gov.

Future directions involve exploring and validating ligands for a wider array of E3 ligases. Recent research has identified novel E3 ligase recruiters for BRD9 degradation, such as DCAF16 biorxiv.orgamphista.com. Studies have shown that recruiting DCAF16 can lead to potent and selective BRD9 degradation with a differentiated mechanism of action compared to CRBN- or VHL-based degraders biorxiv.orgamphista.com. This exploration of diverse E3 ligase binders aims to broaden the therapeutic window by potentially overcoming limitations associated with CRBN or VHL recruitment, improving efficacy in different cellular contexts, and mitigating resistance. The discovery of novel targeted glues that induce BRD9 to DCAF16 proximity exemplifies this approach biorxiv.orgamphista.com.

Achieving high selectivity is paramount for targeted protein degraders to minimize off-target degradation and associated toxicity. While dBRD9-A has demonstrated high specificity for BRD9 over closely related proteins like BRD7 embopress.org, further optimization is an ongoing effort for novel degrader candidates.

Proteomics experiments are crucial for assessing the proteome-wide impact of BRD9 degraders and confirming selective degradation of the target protein embopress.orgbiorxiv.org. Studies evaluating novel BRD9 degraders have utilized quantitative multiplexed tandem mass tag (TMT) proteomics to demonstrate selective targeting of BRD9 among thousands of quantified proteins embopress.orgbiorxiv.org. For instance, AMPTX-1, a DCAF16-recruiting BRD9 degrader, showed selective degradation of BRD9 over BRD7 in proteomics experiments biorxiv.org. This selectivity can be influenced by the specific protein-protein interactions formed within the ternary complex and the preferential ubiquitination of the target protein biorxiv.org. Continued research focuses on fine-tuning the design of degraders, including the linker length and composition, and the target-binding ligand, to enhance the formation of productive ternary complexes that favor BRD9 ubiquitination while avoiding off-target interactions researchgate.netnih.gov.

Exploration of Diverse E3 Ligase Binders to Broaden Therapeutic Window

Mechanistic Insights into BRD9-Mediated Cellular Processes

A deeper understanding of the precise molecular mechanisms by which BRD9 functions and the cellular responses to its degradation is essential for optimizing therapeutic strategies and predicting potential resistance mechanisms.

BRD9, as a component of the ncBAF complex, plays a role in chromatin remodeling and the regulation of gene transcription by recognizing acetylated lysine (B10760008) residues on histones and recruiting the ncBAF complex to specific genomic loci mdpi.comresearchgate.netgenecards.org. Research indicates that BRD9 is involved in regulating transcription at both gene promoters and gene-distal enhancer regions aacrjournals.orgnih.govresearchgate.net.

Future research aims to precisely map the genomic binding sites of BRD9 and the ncBAF complex at specific transcriptional enhancers and promoters in different cellular contexts and disease states. Techniques such as ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) are employed to assess the occupancy of BRD9 on chromatin following degrader treatment nih.gov. Studies with dBRD9-A have shown that its treatment leads to a more robust loss of BRD9 binding across the genome compared to BRD9 inhibitors, highlighting the effectiveness of degradation in disrupting BRD9's chromatin interactions nih.gov. Further characterization is needed to understand how BRD9 recruitment to specific enhancers influences the expression of key genes involved in disease pathogenesis, such as MYC in certain cancers researchgate.netresearchgate.netnih.gov. Understanding the interplay between BRD9, other transcription factors, and the epigenetic landscape at these regulatory elements is a critical area of investigation aacrjournals.orgnih.govnih.gov.

Cells can activate compensatory mechanisms in response to protein depletion, which might limit the long-term efficacy of targeted degradation therapies. BRD9 is a subunit of the ncBAF complex, and its degradation could potentially trigger changes in the composition or function of other chromatin remodeling complexes.

Research is needed to investigate how the degradation of BRD9 affects the stability, assembly, and genomic localization of the remaining ncBAF complex subunits and potentially other related complexes like the canonical BAF (cBAF) or polybromo-associated BAF (PBAF) complexes, which contain BRD7 mdpi.comnih.govopnme.com. Studies have begun to explore these compensatory mechanisms, observing changes in the association of other ncBAF components, such as GLTSCR1/1L, with the core ATPase subunit BRG1 upon BRD9 degradation nih.gov. Understanding these compensatory rewiring events at the proteomic and functional levels is crucial for designing strategies to overcome potential resistance and improve treatment outcomes. This could involve combination therapies targeting multiple nodes in these pathways.

Detailed Characterization of BRD9's Role in Specific Transcriptional Enhancers

Computational Approaches in BRD9 Degrader Design

The design and optimization of targeted protein degraders, including BRD9 degraders, is a complex process involving the rational selection and linkage of a target binder, an E3 ligase binder, and an appropriate linker researchgate.netnih.gov. Computational methods are playing an increasingly important role in accelerating this process.

Advanced computational approaches, such as molecular docking, molecular dynamics simulations, and machine learning algorithms, are being employed to predict and model the formation of the ternary complex between BRD9, the degrader molecule, and the E3 ligase researchgate.netnih.govmdpi.com. These methods can help in understanding the structural requirements for efficient ternary complex formation, guiding the design of novel linkers and optimizing the spatial arrangement of the binding ligands researchgate.netnih.gov. Furthermore, computational tools are being used to predict the pharmacokinetic and pharmacodynamic properties of degrader candidates, assess potential off-target interactions based on structural similarity, and even identify novel E3 ligases that could be amenable to targeted degradation strategies mdpi.com. Leveraging these computational tools is expected to significantly reduce the experimental effort required for lead optimization and facilitate the rational design of more potent, selective, and efficacious BRD9 degraders mdpi.com.

Predictive Modeling of Ternary Complex Formation and Degradation Efficiency

A critical aspect of PROTAC-mediated degradation is the formation of a stable ternary complex between the E3 ligase, the degrader molecule, and the target protein vcu.eduacs.org. The stability and cooperativity of this ternary complex significantly impact the efficiency of target protein ubiquitination and subsequent degradation revvity.co.jpnih.gov. Predictive modeling plays a crucial role in understanding and optimizing this process.

Computational approaches are being developed to generate high-accuracy structural models of these ternary complexes nih.govresearchgate.net. These methods often involve rigid protein-protein docking coupled with extensive conformational sampling of the linker connecting the target protein ligand and the E3 ligase ligand within the degrader molecule researchgate.net. By modeling the ternary assembly, researchers can assess the steric feasibility of complex formation and gain insights into the protein-protein interfaces induced by the degrader acs.orgnih.gov.

Modeling techniques can be used a priori to discriminate the degradation behavior of different PROTAC molecules researchgate.net. While predicting degradation efficiency quantitatively remains challenging, these models can qualitatively predict the expected degradation activity nih.gov. The number of modeled ternary complex ensembles, which can serve as a proxy for the conformational dynamics of the system, has been reported to have a positive correlation with cellular degradation researchgate.net.

Studies have shown that subtle alterations in degrader chemistry can impact ternary complex affinity and cooperativity researchgate.net. Integrating in silico and biochemical methods is essential for optimizing PROTACs researchgate.net. For instance, ternary complex formation assays using techniques like AlphaScreen or Nano-BRET can provide experimental data to validate and refine computational models nih.govtandfonline.comnih.gov. Live-cell ternary complex assays are considered more predictive of target degradation induced by PROTACs tandfonline.comnih.gov.

Predictive modeling can also help in understanding the impact of mutations on ternary complex formation and degradation behavior nih.gov. Deep learning models are also being explored for directly predicting the structure of ternary complexes induced by degraders arxiv.org.

In Silico Screening for Novel BRD9 Ligands and Linkers

In silico screening is a powerful tool for exploring the vast chemical space to identify novel components for BRD9 degraders, specifically BRD9 ligands (warheads) and linkers. Computational methods can rapidly screen large libraries of potential compounds to identify those with desired binding characteristics.

Structure-based drug design and in silico screening have been successfully used to discover new BRD9 binders researchgate.netresearchgate.netnih.gov. This involves utilizing the known three-dimensional structure of the BRD9 bromodomain, including its binding site researchgate.net. Pharmacophore models based on the BRD9 structure can be developed to accelerate virtual screening campaigns and facilitate the identification of novel binders with specific pharmacophoric features necessary for binding to the protein of interest researchgate.netmdpi.comresearchgate.net.

Molecular docking experiments are a common component of in silico screening workflows for identifying potential BRD9 ligands researchgate.net. These experiments predict the binding orientation and affinity of small molecules to the BRD9 binding site. Subsequent biophysical assays can then be used to validate the binding of the identified compounds researchgate.netresearchgate.net.

Beyond identifying BRD9 ligands, in silico methods are also crucial for the design and optimization of linkers in PROTACs acs.org. The linker's length, flexibility, and chemical composition are critical for the simultaneous engagement of the target protein and the E3 ligase within the ternary complex researchgate.netacs.org. While linker design has historically been empirical, computational chemistry is increasingly contributing to more rational design efforts, including de novo linker design acs.org. In silico tools can help predict suitable attachment positions for the linker on the BRD9 ligand without disrupting its binding to the protein researchgate.net.

The integration of in silico tools with chemical synthesis and biological evaluation is a multidisciplinary approach that accelerates the identification of promising novel BRD9 binders and expands the chemical space for developing new analogues with improved potency researchgate.netresearchgate.netresearchgate.net. Virtual screening of large compound libraries, coupled with subsequent validation, can lead to the identification of high-affinity small molecule binders that can serve as the BRD9-targeting component of a degrader news-medical.net.

Q & A

Q. What are the primary molecular mechanisms by which dBRD9-A induces BRD9 degradation, and how can these mechanisms be validated experimentally?

  • Methodological Answer : dBRD9-A facilitates BRD9 degradation via recruitment of E3 ubiquitin ligases, leading to ubiquitination and proteasomal degradation . To validate this:
  • Use immunoblotting to monitor BRD9 protein levels post-treatment.
  • Employ cycloheximide chase assays to measure protein half-life.
  • Confirm ubiquitination via immunoprecipitation with anti-ubiquitin antibodies.
  • Include controls with proteasome inhibitors (e.g., MG-132) to block degradation .

Q. How does dBRD9-A modulate interferon (IFN)-stimulated gene expression, and what experimental systems are optimal for studying this interaction?

  • Methodological Answer : dBRD9-A amplifies IFN-α2-mediated antiviral responses by destabilizing BRD9, which regulates chromatin accessibility at IFN-stimulated genes (ISGs) . Recommended systems:
  • Viral challenge models (e.g., HIV, HSV) in primary immune cells.
  • Time-course RNA-seq to track ISG expression (1–24 hours post-treatment).
  • Co-treatment with IFN-α2 to assess synergistic/antagonistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in dBRD9-A’s effects on pluripotency markers (e.g., OCT4, SOX2) across different human embryonic stem cell (hESC) lines?

  • Methodological Answer : Discrepancies in OCT4/SOX2 expression (e.g., transient vs. sustained suppression) may arise from cell-line-specific epigenetic states or off-target effects . Strategies:
  • Perform CRISPR-Cas9-mediated BRD9 knockout as a genetic control.
  • Use single-cell RNA-seq to identify subpopulations with divergent responses.
  • Validate findings across ≥3 hESC lines (e.g., H9, NL4 iPSCs) and multiple passages .

Q. What experimental designs are critical for distinguishing dBRD9-A’s direct effects on TGF-β/Activin/Nodal signaling from indirect chromatin remodeling effects?

  • Methodological Answer : BRD9 regulates TGF-β signaling via chromatin accessibility and direct transcriptional control . To dissect mechanisms:
  • Combine ATAC-seq (for chromatin profiling) with phospho-SMAD2/3 immunoblotting (for TGF-β pathway activity).
  • Use small-molecule inhibitors (e.g., SB431542) to block TGF-β receptors and assess rescue phenotypes.
  • Perform ChIP-seq for BRD9 and SMAD2/3 to identify co-occupied loci .

Q. How should researchers optimize scratch assays to quantify dBRD9-A’s impact on cell migration while controlling for proliferation biases?

  • Methodological Answer : In G401 cells, dBRD9-A reduces migration by altering DNA methylation . To improve assay rigor:
  • Treat cells with mitomycin-C to inhibit proliferation during migration.
  • Use live-cell imaging (every 2 hours) to track migration dynamics.
  • Normalize migration rates to baseline proliferation (via Ki-67 staining) .

Q. What statistical approaches are recommended for analyzing time- and concentration-dependent dBRD9-A responses in viral inhibition studies?

  • Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) can quantify EC50 values across time points. Pair this with:
  • Two-way ANOVA to assess interactions between treatment duration and concentration.
  • Bonferroni correction for multiple comparisons (e.g., 1 vs. 4 vs. 8 hours) .

Data Interpretation & Reproducibility

Q. How can multi-omics data (e.g., RNA-seq, ATAC-seq) be integrated to elucidate dBRD9-A’s pleiotropic effects on cell fate?

  • Methodological Answer : Use integrative tools like MOFA+ or WGCNA to link chromatin accessibility (ATAC-seq peaks) with transcriptomic changes. Prioritize genes with:
  • Differential expression (FDR < 0.05) and proximal chromatin accessibility shifts.
  • Enrichment in pathways like "mesenchymal differentiation" or "antiviral response" .

Q. What steps ensure reproducibility when using dBRD9-A in longitudinal studies (e.g., pluripotency maintenance over 5+ passages)?

  • Methodological Answer :
  • Standardize culture conditions (e.g., FGF2/TGFβ-1 concentrations in media).
  • Aliquot dBRD9-A to avoid freeze-thaw degradation.
  • Include vehicle (DMSO) controls in every passage.
  • Publish raw data (e.g., RNA-seq on GEO, accession: GSE210636) .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for dBRD9-A studies?

  • Methodological Answer :
  • Feasible : Pilot dose-response curves (e.g., 10–1000 nM) to establish non-toxic ranges .
  • Novel : Explore understudied roles (e.g., BRD9 in mitochondrial metabolism).
  • Ethical : Adopt hESC guidelines (e.g., ISSCR standards) for differentiation assays .

Q. What are common pitfalls in interpreting dBRD9-A’s antiviral activity, and how can they be mitigated?

  • Methodological Answer : Confounding factors include off-target kinase inhibition. Mitigation strategies:
  • Use BRD9 rescue experiments (e.g., overexpression of degradation-resistant BRD9 mutants).
  • Pair with orthogonal BRD9 inhibitors (e.g., I-BRD9) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.